molecular formula C8H16ClNS B13148415 4-(4-Chlorobutyl)thiomorpholine

4-(4-Chlorobutyl)thiomorpholine

Cat. No.: B13148415
M. Wt: 193.74 g/mol
InChI Key: SCZRYCBITNIPLL-UHFFFAOYSA-N
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Description

4-(4-Chlorobutyl)thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of thiomorpholine, where a chlorobutyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobutyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-chlorobutyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as photochemical thiol-ene cyclization can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorobutyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

4-(4-Chlorobutyl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutyl)thiomorpholine involves its interaction with molecular targets through its functional groups. The chlorobutyl group can participate in nucleophilic substitution reactions, while the thiomorpholine ring can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

    Thiomorpholine: A parent compound with similar structural features but without the chlorobutyl group.

    4-Chlorobutylmorpholine: A similar compound where the sulfur atom is replaced by an oxygen atom.

Properties

Molecular Formula

C8H16ClNS

Molecular Weight

193.74 g/mol

IUPAC Name

4-(4-chlorobutyl)thiomorpholine

InChI

InChI=1S/C8H16ClNS/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2

InChI Key

SCZRYCBITNIPLL-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCCCCl

Origin of Product

United States

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